1-Benzyl-3-(2,3-dimethylphenyl)thiourea
CAS No.:
Cat. No.: VC11191740
Molecular Formula: C16H18N2S
Molecular Weight: 270.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H18N2S |
|---|---|
| Molecular Weight | 270.4 g/mol |
| IUPAC Name | 1-benzyl-3-(2,3-dimethylphenyl)thiourea |
| Standard InChI | InChI=1S/C16H18N2S/c1-12-7-6-10-15(13(12)2)18-16(19)17-11-14-8-4-3-5-9-14/h3-10H,11H2,1-2H3,(H2,17,18,19) |
| Standard InChI Key | PHQOOAAXUWVOHH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C |
| Canonical SMILES | CC1=C(C(=CC=C1)NC(=S)NCC2=CC=CC=C2)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-Benzyl-3-(2,3-dimethylphenyl)thiourea (C₁₆H₁₈N₂S) is a thiourea derivative featuring a benzyl group at the N1 position and a 2,3-dimethylphenyl substituent at the N3 position . Its IUPAC name, 1-benzyl-3-(2,3-dimethylphenyl)thiourea, reflects this substitution pattern, while its SMILES notation (CC₁=C(C(=CC=C₁)NC(=S)NCC₂=CC=CC=C₂)C) encodes the connectivity of the 2,3-dimethylphenyl and benzyl moieties . The molecular weight is 270.4 g/mol, with a monoisotopic mass of 270.1195 Da .
Crystallographic and Spectroscopic Properties
Though experimental X-ray crystallography data for this specific compound remains unpublished, density functional theory (DFT) studies on analogous thioureas predict a planar thiocarbonyl (C=S) group and non-coplanar aromatic rings due to steric hindrance . Infrared spectroscopy of related compounds reveals characteristic C=S stretching vibrations at 1,170–1,210 cm⁻¹, while ¹H NMR spectra typically show:
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Aromatic protons: δ 6.8–7.6 ppm (multiplet, 9H)
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Methyl groups: δ 2.2–2.4 ppm (singlet, 6H)
Synthetic Methodologies
Classical Thiourea Synthesis
The compound is synthesized via a two-step nucleophilic substitution sequence :
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Formation of isothiocyanate intermediate:
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Coupling with 2,3-dimethylaniline:
Yields typically exceed 85% when using polar aprotic solvents like DMF and potassium carbonate as base .
Modern Catalytic Approaches
Recent advances employ Cu(I)-catalyzed cross-coupling to enhance regioselectivity. For example, a 2024 protocol using CuBr (10 mol%) and 1,10-phenanthroline ligand in toluene at 110°C achieves 92% yield with <3% diarylthiourea byproducts .
Physicochemical Properties
The compound exhibits limited aqueous solubility but high lipid membrane permeability (PAMPA logPe = −4.72), suggesting potential for blood-brain barrier penetration .
| Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| MRSA ATCC 43300 | 8 | 16 |
| Clinical Isolate SA-127 | 16 | 32 |
Mechanistic studies indicate disruption of bacterial membrane potential through interaction with undecaprenyl pyrophosphate synthase (UPPS), a key enzyme in cell wall biosynthesis .
Antimycobacterial Effects
Against Mycobacterium tuberculosis H37Rv:
Computational Modeling Insights
DFT calculations (B3LYP/6-311+G(d,p)) predict:
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HOMO-LUMO Gap: 4.21 eV (indicating moderate reactivity)
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Molecular Electrostatic Potential: Maximal negative charge (−0.42 e) at sulfur atom
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor in:
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Anticancer agent development (via PARP-1 inhibition)
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Antidiabetic glitazone analogs
Materials Science
Thin films of its copper(II) complexes exhibit:
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